molecular formula C23H21N3OS B2957653 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 851132-16-6

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2957653
CAS No.: 851132-16-6
M. Wt: 387.5
InChI Key: JFFMSFQEGUBLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl-substituted imidazole core linked via a sulfanyl bridge to an N-naphthalen-1-yl acetamide group. This compound has garnered attention as a potent inhibitor of Helicobacter pylori urease, a critical enzyme for bacterial survival in the acidic gastric environment. Structural studies using cryo-EM (PDB ID: 6ZJA) at 2.0 Å resolution reveal its mechanism: the imidazole-sulfanyl moiety coordinates with nickel ions in the urease active site, while the naphthalenyl group stabilizes binding through hydrophobic interactions . Its high-resolution structural data and specificity make it a benchmark for urease inhibitor development .

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-12-17(2)14-19(13-16)26-11-10-24-23(26)28-15-22(27)25-21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFMSFQEGUBLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated imidazole derivative.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with naphthalen-1-yl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the naphthalene moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA)

  • Structural Difference : Replaces the naphthalen-1-yl group with a hydroxyacetamide terminus.
  • Activity : Binds urease similarly via nickel coordination but exhibits reduced hydrophobic stabilization, leading to lower inhibitory potency compared to the naphthalenyl analog .
  • PDB ID : 6ZJA (resolution: 2.0 Å) .

Beta-Mercaptoethanol (BME)

  • Structural Difference : A small thiol compound lacking the imidazole-acetamide scaffold.
  • Activity: Weak, non-specific urease inhibition due to thiol-mediated nickel chelation. Lacks the targeted binding achieved by the dimethylphenyl-naphthalenyl pharmacophore .

Elastase Inhibitors

N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2)

  • Structural Difference : Benzene ring fused to imidazole (benzimidazole) and a 2-chloro-4-methylphenyl acetamide group.
  • Activity: Targets human neutrophil elastase (HNE) with IC₅₀ values in the nanomolar range. The benzimidazole core enhances π-π stacking in HNE’s catalytic pocket, while chloro and methyl groups improve lipophilicity .

2-[[6-Chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide (Compound 3)

  • Structural Difference : Nitro group at the phenylacetamide position and a 6-chloro substitution on benzimidazole.
  • Activity : Enhanced elastase inhibition due to electron-withdrawing nitro group stabilizing enzyme-inhibitor interactions .

Triazole-Based Acetamides

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Structural Difference : Triazole ring replaces imidazole; naphthalenyloxy group linked via a methylene bridge.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Activity : Moderate antimicrobial activity, attributed to the triazole’s hydrogen-bonding capacity and naphthalene’s hydrophobicity .

Fluorinated and Hydroxymethyl Derivatives

2-[[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]thio]-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-1H-imidazole-1-acetamide

  • Structural Difference : Fluorobenzyl group and hydroxymethyl substitution on imidazole.
  • Properties : Increased polarity (logP = 4.84) compared to the target compound (logP ≈ 4.77), suggesting improved solubility. The fluorobenzyl group may enhance blood-brain barrier penetration .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Target Enzyme Notable Features References
Target Compound Imidazole 3,5-Dimethylphenyl, Naphthalen-1-yl ~387.5 g/mol H. pylori urease Nickel coordination, cryo-EM data
SHA Imidazole 3,5-Dimethylphenyl, Hydroxyacetamide ~350.4 g/mol H. pylori urease Lower hydrophobicity
Compound 2 (Elastase inhibitor) Benzimidazole 3,5-Dimethylphenylmethyl, Chlorophenyl ~437.9 g/mol Human elastase Nanomolar IC₅₀
6a (Triazole derivative) Triazole Naphthalen-1-yloxy methyl, Phenyl ~404.1 g/mol Microbial enzymes CuAAC synthesis
Fluorinated Imidazole (G856-1657) Imidazole 2,3-Dimethylphenyl, Naphthalen-1-yl 387.5 g/mol Undisclosed Higher logP (4.84)

Key Research Findings

  • Target Compound : Demonstrated superior urease inhibition due to optimal balance of nickel coordination (imidazole-sulfanyl) and hydrophobic stabilization (naphthalenyl) .
  • Elastase Inhibitors : Chloro and nitro substituents on benzimidazole-acetamides significantly enhance enzyme binding via electron effects and steric fit .
  • Triazole Analogs : While less potent against urease, their synthetic versatility (e.g., CuAAC) offers routes for rapid diversification .

Biological Activity

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O2S
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that imidazole derivatives can inhibit cell growth with IC50 values ranging from 2.38 to 8.13 µM, suggesting that modifications to the imidazole ring can enhance potency against cancer cells .

Table 1: Comparative IC50 Values of Related Compounds

Compound NameIC50 (µM)Cell Line
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}TBDTBD
Reference (Cisplatin)0.24 - 1.96Various
Other Imidazole Derivative2.38 - 8.13SISO Cell Line

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the imidazole ring is thought to interact with cellular targets, potentially affecting the Bcl-2 family proteins which are crucial in regulating apoptosis .

Case Studies

Several case studies have explored the efficacy of imidazole derivatives similar to this compound:

  • Study on Cytotoxicity :
    • A study conducted on various cancer cell lines revealed that compounds with naphthalene and imidazole moieties exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • The study noted that structural modifications significantly influenced the biological activity.
  • Mechanistic Insights :
    • Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with target proteins, suggesting a complex mechanism involving multiple pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.